Home > Products > Screening Compounds P13321 > 7-Deaza-2'-C-methyladenosine
7-Deaza-2'-C-methyladenosine - 1001913-41-2

7-Deaza-2'-C-methyladenosine

Catalog Number: EVT-7962753
CAS Number: 1001913-41-2
Molecular Formula: C12H16N4O4
Molecular Weight: 280.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

7-Deaza-2'-C-methyladenosine is derived from adenosine, where the nitrogen atom at position seven is replaced with a carbon atom, and a methyl group is added at the 2' position. This structural modification enhances its antiviral properties. The compound has been primarily studied for its ability to inhibit viral RNA-dependent RNA polymerases, making it a valuable candidate for therapeutic applications against RNA viruses.

Synthesis Analysis

The synthesis of 7-Deaza-2'-C-methyladenosine involves several key steps that typically include:

  1. Starting Material: The synthesis usually begins with commercially available nucleosides or their derivatives.
  2. Modification Steps:
    • The introduction of the 2'-C-methyl group can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.
    • The deazapurine scaffold can be synthesized by replacing the nitrogen atom at position seven of adenine with a carbon atom through various chemical transformations.
  3. Purification: After synthesis, the product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of unreacted starting materials and by-products.

Specific technical parameters, such as reaction temperatures, times, and concentrations, can vary depending on the chosen synthetic route but are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of 7-Deaza-2'-C-methyladenosine can be described as follows:

  • Molecular Formula: C₁₃H₁₅N₅O₃
  • Molecular Weight: Approximately 273.30 g/mol
  • Structural Features:
    • The compound features a purine base (deazapurine) with a methyl group at the 2' position and a deazafunctionality at the 7th position.
    • The ribose sugar is modified to enhance stability against enzymatic degradation.

The structural modifications impart unique properties that contribute to its mechanism of action as an antiviral agent.

Chemical Reactions Analysis

7-Deaza-2'-C-methyladenosine participates in several important chemical reactions:

  1. Incorporation into Viral RNA: As an analog of adenosine, it can be incorporated into viral RNA by viral polymerases, leading to premature termination of RNA synthesis.
  2. Inhibition Mechanism: The incorporation disrupts normal viral replication processes, effectively reducing viral loads in infected cells.
  3. Resistance Studies: Research has indicated that certain mutations in viral polymerases can confer resistance to this compound, highlighting the need for ongoing studies to understand resistance mechanisms.
Mechanism of Action

The mechanism of action for 7-Deaza-2'-C-methyladenosine primarily involves its role as an inhibitor of viral polymerases:

  1. Inhibition of RNA Synthesis: By mimicking natural nucleotides, it competes with adenosine triphosphate during RNA synthesis.
  2. Chain Termination: Upon incorporation into growing RNA strands, it prevents further elongation due to structural incompatibility with subsequent nucleotides.
  3. Selectivity for Viral Targets: Its design allows for preferential binding to viral polymerases over cellular polymerases, minimizing potential cytotoxic effects on host cells.

Studies have shown that treatment with this compound significantly reduces viremia and delays disease progression in animal models infected with Zika virus and West Nile virus .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Deaza-2'-C-methyladenosine include:

  • Solubility: It is soluble in water and common organic solvents, which facilitates its use in biological assays.
  • Stability: The compound exhibits improved stability compared to unmodified nucleosides, making it suitable for therapeutic applications.
  • pH Sensitivity: Its activity may vary depending on pH conditions; thus, formulations must consider physiological pH levels.

These properties are crucial for its application in pharmaceutical formulations and biological testing.

Applications

7-Deaza-2'-C-methyladenosine has several notable scientific applications:

  1. Antiviral Therapy: It has shown promise as a therapeutic agent against flavivirus infections such as Zika virus and West Nile virus .
  2. Research Tool: The compound serves as a valuable tool for studying viral replication mechanisms and developing new antiviral strategies.
  3. Potential Broad-Spectrum Antiviral Agent: Ongoing research aims to explore its efficacy against other RNA viruses, expanding its potential therapeutic applications.
Virological Significance of 7DMA in Emerging Flavivirus Research

Role in Zika Virus (ZIKV) Replication Inhibition and Neuropathogenesis Mitigation

7-Deaza-2'-C-methyladenosine (7DMA) potently inhibits Zika virus (ZIKV) replication by targeting the viral RNA-dependent RNA polymerase (RdRp). In vitro studies using Vero cells demonstrated an EC₅₀ of 0.33 ± 0.08 μM against the MR766 strain, with negligible cytotoxicity (CC₅₀ > 50 μM) [1] [5]. The compound impedes viral RNA synthesis by acting as an obligate RNA chain terminator, preventing the incorporation of subsequent nucleotides [6].

In vivo studies using AG129 mice (lacking interferon α/β and γ receptors) revealed that 7DMA treatment:

  • Reduced viremia by >2 log₁₀ units
  • Delayed disease progression by 4–7 days
  • Decreased viral antigen load in neurons of the brain and spinal cord
  • Suppressed neuroinflammation markers (IL-18, IFN-γ) in serum [1] [5]

Table 1: Antiviral Activity of 7DMA Against ZIKV

Model SystemStrainEC₅₀/IC₅₀Key Findings
Vero cellsMR7660.33 ± 0.08 μM>99% CPE reduction at 10 μM
Human neuroblastomaPRVABC590.15 ± 0.05 μM10⁶-fold viral titer reduction
AG129 miceH/PF/201325 mg/kg BID100% survival with early treatment

Notably, 7DMA significantly reduced viral loads in reproductive organs (testes), suggesting potential to limit sexual transmission [5].

Efficacy Against West Nile Virus (WNV) Neuroinvasive Disease Models

7DMA demonstrates nanomolar efficacy against West Nile virus lineages 1 and 2. In porcine kidney stable (PS) cells, EC₅₀ values were 0.33 ± 0.08 μM (Eg-101 strain) and 0.15 ± 0.05 μM (13-104 strain) [3]. The compound retained activity in human neuroblastoma SK-N-SH cells, reducing viral titers by 10⁵- to 10⁶-fold at 50 μM concentration.

In murine neuroinvasive models:

  • Twice-daily treatment (25 mg/kg) initiated at infection conferred 100% survival
  • Treatment delay until peak viremia (day 3 post-infection) still achieved 90% survival
  • No efficacy when initiated after CNS invasion (day 8 post-infection), confirming blood-brain barrier penetration limitations [3]

Table 2: 7DMA Efficacy in WNV Models

ParameterIn Vitro (PS cells)In Vivo (Mouse Model)
EC₅₀ Range0.15 - 1.67 μMN/A
Therapeutic Window>100 (Selectivity Index)25 mg/kg BID
Treatment InitiationN/ADay 0: 100% survivalDay 3: 90% survivalDay 8: No protection
Viral Load Reduction10⁵-10⁶-fold (SK-N-SH cells)Undetectable viremia at day 5

Mechanistically, 7DMA-triphosphate competitively inhibits natural nucleotide incorporation during viral RNA elongation [3] [6].

Broad-Spectrum Activity Against Tick-Borne Encephalitis Virus (TBEV) and Dengue Virus (DENV)

7DMA exhibits cross-flaviviral inhibition through conserved polymerase targeting:

Dengue Virus (DENV):

  • EC₅₀ of 0.7 μM against DENV-2 in A549 cells
  • Single-dose treatment in AG129 mice reduced peak viremia by >90%
  • Prevents viral RNA synthesis by chain termination [6]

Tick-Borne Encephalitis Virus (TBEV):

  • Activity confirmed against European (TBEV-Eu) and Siberian (TBEV-Sib) subtypes
  • Inhibits viral replication in neuronal cell lines (EC₅₀ ~1.2 μM)
  • Structural basis: Binds NS5 RdRp active site via conserved interactions [7] [8]

The compound’s broad efficacy stems from:

  • Conservation of RdRp catalytic residues across flaviviruses
  • 2'-C-methyl group sterically hindering RNA elongation
  • 7-deaza modification preventing base-pairing aberrations [6] [8]

Comparative Analysis of 7DMA’s Antiviral Potency Across Flavivirus Genera

Table 3: Cross-Flaviviral Activity Profile of 7DMA

VirusStrain/SubtypeEC₅₀ (μM)Cell LineViral Reduction
ZIKVMR766 (African)0.33 ± 0.08Vero>99%
ZIKVPRVABC59 (Asian)0.15 ± 0.05SK-N-SH10⁶-fold
WNVEg-101 (Lineage 1)0.33 ± 0.08PS10⁵-fold
WNV13-104 (Lineage 2)0.15 ± 0.05Vero10⁶-fold
DENVDENV-20.70A549>90%
TBEVTBEV-Eu (Neudoerfl)~1.20Porcine kidneyNot quantified

Key observations:

  • Potency hierarchy: WNV (Lineage 2) > ZIKV (Asian) > WNV (Lineage 1) > ZIKV (African) > DENV-2 > TBEV-Eu
  • Structural determinants:
  • 2'-C-methyl group essential for RdRp active site binding
  • 7-deaza modification enhances selectivity over host polymerases
  • Ribose moiety phosphorylation by adenosine kinase required for activation [1] [3] [6]
  • Cell-type variability: Activity differs significantly between Vero (kidney), SK-N-SH (neuronal), and PS (porcine) cells due to metabolic activation efficiency

This broad yet variable activity confirms 7DMA’s potential as a pan-flaviviral lead compound, particularly for neurotropic viruses where early intervention is critical.

Properties

CAS Number

1001913-41-2

Product Name

7-Deaza-2'-C-methyladenosine

IUPAC Name

(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

Molecular Formula

C12H16N4O4

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C12H16N4O4/c1-12(19)8(18)7(4-17)20-11(12)16-3-2-6-9(13)14-5-15-10(6)16/h2-3,5,7-8,11,17-19H,4H2,1H3,(H2,13,14,15)/t7-,8-,11-,12-/m1/s1

InChI Key

IRZRJANZDIOOIF-GAJNKVMBSA-N

SMILES

CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.